Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride
Description
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride is a pyridine derivative characterized by a hydroxyl group at the 2-position, a methyl group at the 6-position, and a methyl ester moiety at the 3-position, with a hydrochloride salt formation.
Properties
IUPAC Name |
methyl 6-methyl-2-oxo-1H-pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-5-3-4-6(7(10)9-5)8(11)12-2;/h3-4H,1-2H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUIRXYYXJDYFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride is widely used in scientific research due to its unique chemical properties. It finds applications in:
Chemistry: Used as a building block in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in these interactions, leading to various biological and chemical activities.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Pyridine Derivatives
Biological Activity
Methyl 2-hydroxy-6-methylpyridine-3-carboxylate hydrochloride, a derivative of pyridine, has garnered attention for its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by relevant studies and data.
Chemical Structure and Synthesis
This compound is characterized by its pyridine ring with hydroxyl and carboxylate functional groups. The compound can be synthesized through various methods, including the reaction of 2-hydroxy-6-methylpyridine with methyl chloroformate in the presence of a base. The hydrochloride form is typically obtained by neutralizing the free base with hydrochloric acid.
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that compounds within this class can act as enzyme inhibitors or activators, influencing biochemical pathways crucial for cellular function. The hydroxyl and carboxyl groups enhance binding affinity to target molecules, which may lead to significant biological effects.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For example:
- Cytotoxicity : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of cell cycle regulators.
- Selectivity : The compound shows selective toxicity towards cancerous cells compared to non-cancerous cells, suggesting a promising therapeutic index.
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. It scavenges free radicals and reduces oxidative stress in cellular models, which is critical for preventing damage associated with various diseases, including cancer and neurodegenerative disorders.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance:
- Tyrosinase Inhibition : The compound has shown potential in inhibiting tyrosinase, an enzyme critical for melanin production, which could be beneficial in treating hyperpigmentation disorders.
Case Studies
Several case studies have explored the biological activity of this compound:
- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry reported that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells while sparing normal tissues .
- Antioxidant Efficacy : In a study published in Free Radical Biology and Medicine, the antioxidant capacity was assessed using DPPH and ABTS assays, showing that the compound effectively reduced oxidative stress markers in treated cells .
- Enzyme Activity Modulation : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound inhibited key metabolic enzymes, leading to altered metabolic profiles in treated cells .
Data Summary
Q & A
Q. What mechanistic insights can be gained from studying the compound’s reactivity in synthetic pathways?
- Mechanistic Probes :
- Isotopic labeling : Use deuterated reagents to trace reaction pathways (e.g., methyl group transfer) .
- Kinetic studies : Monitor reaction rates under varying temperatures to determine activation energies .
- In situ spectroscopy : Employ FTIR or Raman to detect intermediate species during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
